molecular formula C18H42O4P2 B1427270 Ethyltributylphosphonium diethylphosphate CAS No. 20445-94-7

Ethyltributylphosphonium diethylphosphate

Cat. No.: B1427270
CAS No.: 20445-94-7
M. Wt: 384.5 g/mol
InChI Key: RDCTYOLAEUHRGG-UHFFFAOYSA-M
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Description

Ethyltributylphosphonium diethylphosphate is a chemical compound with the molecular formula C18H42O4P2 . It has an average mass of 384.471 Da and a monoisotopic mass of 384.255829 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a phosphonium cation and a diethyl phosphate anion . The phosphonium cation is formed by the bonding of an ethyl group and three butyl groups to a phosphorus atom . The diethyl phosphate anion is formed by the bonding of two ethyl groups to a phosphate group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 384.5 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 14 rotatable bonds . The exact mass is 384.25583381 g/mol and the monoisotopic mass is 384.25583381 g/mol .

Scientific Research Applications

1. Impact on Bone Diseases and Calcium Metabolism

Ethyltributylphosphonium diethylphosphate is related to bisphosphonates, which are known for their profound effects on calcium metabolism and are used in treating bone diseases associated with excessive resorption. These conditions include Paget disease of bone, myeloma, bone metastases, and osteoporosis. Bisphosphonates operate by selectively adsorbing to mineral surfaces in bone and interfering with various biochemical processes within bone-resorbing osteoclasts (Russell, 2007).

2. Antifungal and Antioxidant Properties

A novel category of phosphate-phosphonate compounds, including those similar to this compound, has exhibited strong antifungal effects and interesting antioxidant capacities. These compounds, due to their properties, are potential candidates as original organophosphorus pesticides (Aissa et al., 2021).

3. Solubilization of Cellulose

Alkylimidazolium salts containing compounds similar to this compound have shown the potential to solubilize cellulose under mild conditions. This property is particularly important in the field of green chemistry, offering environmentally friendly solutions for processing cellulose (Fukaya et al., 2008).

4. Therapeutic Applications

Bisphosphonates, which are structurally related to this compound, are established treatments for various diseases of excessive bone resorption, including osteoporosis, Paget's disease, bone metastases, and heterotopic ossification (Heymann, 2010).

Mechanism of Action

Mode of Action

Bisphosphonates, including Ethyltributylphosphonium diethylphosphate, operate by selectively adsorbing to mineral surfaces in bone and interfering with various biochemical processes within bone-resorbing osteoclasts. They inhibit osteoclastic bone resorption via a mechanism that differs from that of other antiresorptive agents . Bisphosphonates attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of osteoclast activity, decreasing osteoclast progenitor development and recruitment, and promoting osteoclast apoptosis . In addition to their inhibitory effect on osteoclasts, bisphosphonates appear to have a beneficial effect on osteoblasts .

Pharmacokinetics

The pharmacokinetics of this compound, like other bisphosphonates, involves its selective adsorption to mineral surfaces in bone. This property allows it to interfere with various biochemical processes within bone-resorbing osteoclasts . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of osteoclast activity and promotion of osteoclast apoptosis . This leads to a decrease in bone resorption, which is beneficial in the treatment of diseases associated with excessive bone resorption.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH level of the environment, as bisphosphonates are known to attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . .

Properties

IUPAC Name

diethyl phosphate;tributyl(ethyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32P.C4H11O4P/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-3-7-9(5,6)8-4-2/h5-14H2,1-4H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCTYOLAEUHRGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CC)(CCCC)CCCC.CCOP(=O)([O-])OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049244
Record name Ethyltributylphosphonium diethylphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20445-94-7
Record name Phosphonium, tributylethyl-, diethyl phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20445-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, tributylethyl-, diethyl phosphate (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyltributylphosphonium diethylphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(ethyl)phosphonium diethyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.227.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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